molecular formula C24H26N2O2 B3437212 2-(3-ethoxyphenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline

2-(3-ethoxyphenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline

Cat. No. B3437212
M. Wt: 374.5 g/mol
InChI Key: FIRQRRSOEAAWFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-ethoxyphenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline, also known as EPCQ, is a novel quinoline derivative that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 2-(3-ethoxyphenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline is not yet fully understood. However, studies have suggested that 2-(3-ethoxyphenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline may act by inhibiting various signaling pathways involved in cancer cell growth and proliferation, including the PI3K/AKT/mTOR pathway. Additionally, 2-(3-ethoxyphenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline has been found to inhibit bacterial cell wall synthesis, leading to its antimicrobial activity.
Biochemical and Physiological Effects:
2-(3-ethoxyphenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline has been found to exhibit various biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and antioxidant effects. Studies have shown that 2-(3-ethoxyphenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline can induce cytotoxicity in cancer cells, leading to their death. Additionally, 2-(3-ethoxyphenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, 2-(3-ethoxyphenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline has been shown to possess antioxidant effects, potentially protecting cells from oxidative stress.

Advantages and Limitations for Lab Experiments

2-(3-ethoxyphenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline has several advantages for lab experiments, including its relatively simple synthesis method and its potential for various scientific research applications. However, 2-(3-ethoxyphenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research and development of 2-(3-ethoxyphenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline. One potential direction is to further investigate its potential as a cancer therapy, including its efficacy in vivo. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-ethoxyphenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline and its potential applications in other fields, such as antimicrobial activity and neuroprotection. Furthermore, research could be conducted to optimize the synthesis method of 2-(3-ethoxyphenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline, potentially increasing its yield and reducing its toxicity.

Scientific Research Applications

2-(3-ethoxyphenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline has shown promising results in various scientific research applications, including cancer treatment, antimicrobial activity, and neuroprotection. Studies have shown that 2-(3-ethoxyphenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline has the potential to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, 2-(3-ethoxyphenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline has been found to exhibit antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Furthermore, 2-(3-ethoxyphenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline has been shown to possess neuroprotective effects, potentially making it a candidate for the treatment of neurodegenerative diseases.

properties

IUPAC Name

[2-(3-ethoxyphenyl)quinolin-4-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2/c1-3-28-19-8-6-7-18(15-19)23-16-21(20-9-4-5-10-22(20)25-23)24(27)26-13-11-17(2)12-14-26/h4-10,15-17H,3,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRQRRSOEAAWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCC(CC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.